molecular formula C12H17N3O B15213545 N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide CAS No. 63499-89-8

N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide

Cat. No.: B15213545
CAS No.: 63499-89-8
M. Wt: 219.28 g/mol
InChI Key: AVUSNMOOBGGDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is a chemical compound with the molecular formula C12H17N3O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyano-5-isobutyl-4-methyl-1H-pyrrol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

63499-89-8

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

N-[3-cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide

InChI

InChI=1S/C12H17N3O/c1-7(2)5-11-8(3)10(6-13)12(15-11)14-9(4)16/h7,15H,5H2,1-4H3,(H,14,16)

InChI Key

AVUSNMOOBGGDCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C#N)NC(=O)C)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.